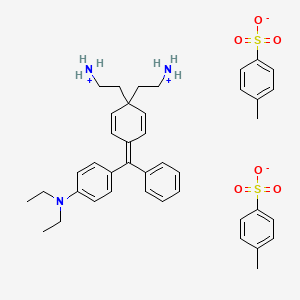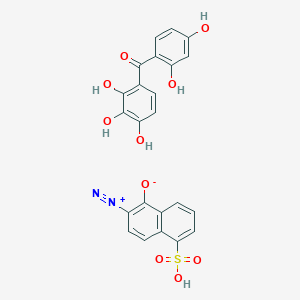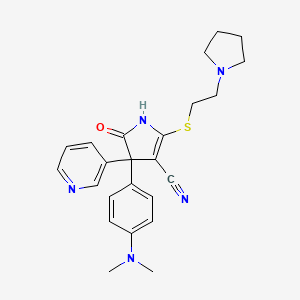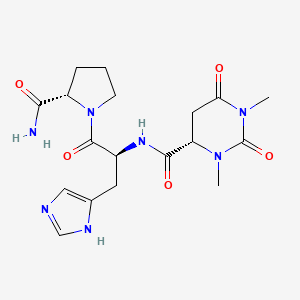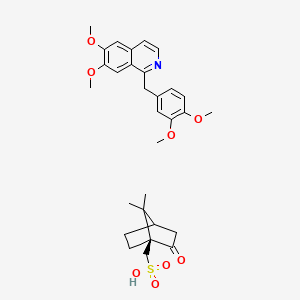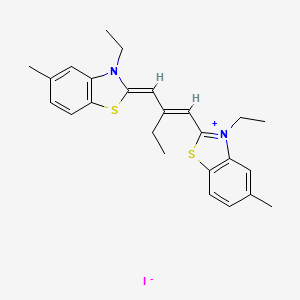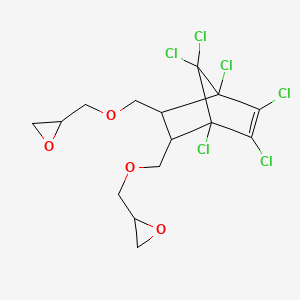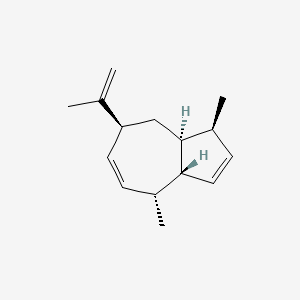
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is a quaternary ammonium compound that features a piperazine ring substituted with ethyl, methyl, and 2-naphthylmethyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide typically involves the alkylation of 1-ethyl-4-(2-naphthylmethyl)piperazine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Conducted in organic solvents like dichloromethane at low temperatures.
Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Produces various quaternary ammonium salts depending on the nucleophile used.
Oxidation: Yields N-oxides.
Reduction: Results in secondary amines.
Scientific Research Applications
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1-methylpiperazinium iodide
- 1-Methyl-4-(2-naphthylmethyl)piperazinium iodide
- 1-Ethyl-4-(2-naphthylmethyl)piperazinium iodide
Uniqueness
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is unique due to the presence of both ethyl and methyl groups on the piperazine ring, along with the 2-naphthylmethyl group. This combination of substituents imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
109567-98-8 |
|---|---|
Molecular Formula |
C18H25IN2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-ethyl-1-methyl-4-(naphthalen-2-ylmethyl)piperazin-1-ium;iodide |
InChI |
InChI=1S/C18H25N2.HI/c1-3-20(2)12-10-19(11-13-20)15-16-8-9-17-6-4-5-7-18(17)14-16;/h4-9,14H,3,10-13,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZKXYYRACMVQQOJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCN(CC1)CC2=CC3=CC=CC=C3C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





